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molecular formula C5H3BrClNO2S B1522637 6-Bromopyridine-3-sulfonyl chloride CAS No. 886371-20-6

6-Bromopyridine-3-sulfonyl chloride

Cat. No. B1522637
M. Wt: 256.51 g/mol
InChI Key: ILKASQDZWIHVOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08163781B2

Procedure details

To a cooled (0° C.-5° C.) stirred solution of 5-amino-2-bromopyridine (1.5 g, 8.6 mmol) in 12 N hydrochloric acid (26.5 mL), was slowly added a solution of sodium nitrite (0.66 g, 7.76 mmol) in water (7 mL). In a separate flask, sulfur dioxide was bubbled through a stirred solution of copper(II) chloride dihydrate (0.63 g, 3.50 mmol) in glacial acetic acid at 0° C. for 30 minutes, and then the diazotized reaction mixture prepared above was added. The resulting mixture was slowly warmed to room temperature and stirred for 30 minutes, then was poured into ice water (100 mL), and extracted with ethyl acetate (50 mL×3). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude 6-bromo-pyridine-3-sulfonyl chloride, which was immediately used in the next step.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
26.5 mL
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
copper(II) chloride dihydrate
Quantity
0.63 g
Type
catalyst
Reaction Step Three
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[CH:4][C:5]([Br:8])=[N:6][CH:7]=1.N([O-])=O.[Na+].[S:13](=[O:15])=[O:14].[ClH:16]>O.C(O)(=O)C.O.O.[Cu](Cl)Cl>[Br:8][C:5]1[N:6]=[CH:7][C:2]([S:13]([Cl:16])(=[O:15])=[O:14])=[CH:3][CH:4]=1 |f:1.2,7.8.9|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
NC=1C=CC(=NC1)Br
Name
Quantity
26.5 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0.66 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
7 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Name
copper(II) chloride dihydrate
Quantity
0.63 g
Type
catalyst
Smiles
O.O.[Cu](Cl)Cl
Step Four
Name
ice water
Quantity
100 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a cooled (0° C.-5° C.)
CUSTOM
Type
CUSTOM
Details
the diazotized reaction mixture prepared
ADDITION
Type
ADDITION
Details
above was added
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=C(C=N1)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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